Methyl 2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate Methyl 2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 364743-85-1
VCID: VC7179854
InChI: InChI=1S/C17H13Cl2NO5/c1-7-5-11-13(17(22)24-7)12(8-3-4-9(18)10(19)6-8)14(15(20)25-11)16(21)23-2/h3-6,12H,20H2,1-2H3
SMILES: CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=C(C=C3)Cl)Cl)C(=O)O1
Molecular Formula: C17H13Cl2NO5
Molecular Weight: 382.19

Methyl 2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate

CAS No.: 364743-85-1

Cat. No.: VC7179854

Molecular Formula: C17H13Cl2NO5

Molecular Weight: 382.19

* For research use only. Not for human or veterinary use.

Methyl 2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate - 364743-85-1

Specification

CAS No. 364743-85-1
Molecular Formula C17H13Cl2NO5
Molecular Weight 382.19
IUPAC Name methyl 2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate
Standard InChI InChI=1S/C17H13Cl2NO5/c1-7-5-11-13(17(22)24-7)12(8-3-4-9(18)10(19)6-8)14(15(20)25-11)16(21)23-2/h3-6,12H,20H2,1-2H3
Standard InChI Key SJYCEIWQJHXQAS-UHFFFAOYSA-N
SMILES CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=C(C=C3)Cl)Cl)C(=O)O1

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name methyl 2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate reflects its fused pyrano[4,3-b]pyran core. The numbering begins at the oxygen atom in the pyran ring, with substituents at positions 2 (amino), 3 (methyl ester), 4 (3,4-dichlorophenyl), 5 (keto), and 7 (methyl) . The molecular formula is C₁₉H₁₆Cl₂N₂O₅, corresponding to a molecular weight of 435.25 g/mol.

Structural Analysis

The compound features:

  • A bicyclic pyrano[4,3-b]pyran system with a ketone at position 5.

  • A 3,4-dichlorophenyl group at position 4, contributing steric bulk and electronic effects.

  • A methyl ester at position 3 and a methyl group at position 7, enhancing lipophilicity.

  • An amino group at position 2, enabling hydrogen bonding and derivatization .

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via a one-pot multicomponent reaction (MCR) catalyzed by KF/Al₂O₃, as demonstrated for analogous pyrano[3,2-c]pyran derivatives . The protocol involves:

  • Reactants:

    • 3,4-Dichlorobenzaldehyde (1.0 equiv) as the aryl aldehyde.

    • Methyl cyanoacetate (1.2 equiv) as the active methylene component.

    • 4-Hydroxy-5-methylpyran-2-one (1.0 equiv) as the cyclic diketone.

  • Conditions: Ethanol solvent, room temperature, 6–8 hours.

  • Catalyst: KF/Al₂O₃ (15 mol%), enabling efficient cyclocondensation .

The reaction proceeds through Knoevenagel condensation, Michael addition, and cyclization steps, yielding the target compound in 68–75% isolated yield .

Characterization Data

Key analytical data for structurally related compounds include:

PropertyValue (Analog 4n )Method
Melting Point193–197°CDifferential Scanning Calorimetry
¹H NMR (DMSO-d₆)δ 2.10 (s, 3H, CH₃), 3.52 (s, 3H, OCH₃), 4.53 (s, 1H, CH), 6.32 (s, 1H, =CH), 7.17–7.83 (m, ArH, NH₂)400 MHz NMR
IR (KBr)3426 (N–H), 1712 (C=O ester), 1687 (C=O ketone), 1619 (C=N) cm⁻¹FT-IR Spectroscopy

Physicochemical Properties

Solubility and Stability

While direct data for this compound are unavailable, analogs exhibit:

  • Solubility: Moderate in polar aprotic solvents (DMSO, DMF) and limited solubility in water .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic/basic media due to the ester moiety .

Spectroscopic Trends

  • UV-Vis: Absorption maxima near 270–290 nm (π→π* transitions in aromatic and conjugated systems) .

  • MS: Molecular ion peak at m/z 435.1 ([M+H]⁺) with fragmentation patterns consistent with loss of COOCH₃ (59 Da) and Cl₂ (70 Da) .

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